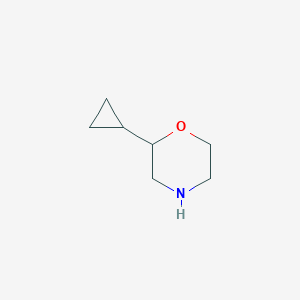![molecular formula C9H11N5O B1424951 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide CAS No. 1255146-98-5](/img/structure/B1424951.png)
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide
Vue d'ensemble
Description
“5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that has been synthesized and characterized in various studies . It is known to coordinate to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate . This compound is part of an important class of non-naturally occurring small molecules that have aroused the interest of researchers due to their significant biological activities .
Synthesis Analysis
The compound has been synthesized in studies involving mono- and dinuclear platinum (II) coordination compounds . The synthesis process was characterized by infrared and by 1H, 13C, 195Pt NMR spectroscopy .Molecular Structure Analysis
The molecular structure of “5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” involves two sites occupied by two 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) bridging ligands which are linked to both metal atoms through their nitrogen atoms in positions 3 and 4 .Chemical Reactions Analysis
The compound has been involved in reactions with 5′-GMP as investigated in solution by 1H NMR spectroscopy . It has also shown to have interactions with their coordination compounds in biological systems .Physical And Chemical Properties Analysis
The compound “(5,7-Dimethyl- [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)methanol” has a molecular weight of 178.19 and is a solid at room temperature . It is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
-
Agriculture and Medicinal Chemistry
- The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
- The methods of synthesis of these compounds are classified according to the types of reagents used .
-
Drug Design
-
Light-Emitting Materials for Phosphorescent OLED Devices
- [1,2,4]Triazolo[1,5-a]pyrimidine was used in the design of efficient light-emitting materials for phosphorescent OLED devices .
- A deep-blue bipolar fluorescent emitter (TPP-PPI) was constructed for the first time using TP as a novel electron acceptor . TPP-PPI has a high photoluminescence quantum yield of 97.5% in a neat film .
-
Synthesis of Substituted 1,2,4-triazolo[1,5-a]pyrimidines
- A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented .
- The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates was demonstrated .
-
Inhibitors of Tyrosyl DNA Phosphodiesterase 2 (TDP2)
-
Inhibitors of Mutant Forms of Epidermal Growth Factor Receptor Kinase (L858R-T790M)
-
Synthesis of [1,2,4]triazolo[1,5-a]pyridines
-
Preparation of TPs by Multicomponent Reaction
- A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented .
- The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates was demonstrated .
-
Inhibitors of Lysine-Specific Histone Demethylase 1 (LSD1/KDM1A)
- [1,2,4]Triazolo[1,5-a]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices .
- A deep-blue bipolar fluorescent emitter (TPP-PPI) was constructed for the first time using TP as a novel electron acceptor . TPP-PPI has a high photoluminescence quantum yield of 97.5% in a neat film .
Safety And Hazards
Orientations Futures
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which include “5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine”, have been the subject of ongoing research due to their significant biological activities . Future research may continue to explore their potential applications in both agriculture and medicinal chemistry .
Propriétés
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5-3-6(2)14-7(4-5)11-8(13-14)9(15)12-10/h3-4H,10H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPBRLMLJWPRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NN2C(=C1)C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145181 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, 5,7-dimethyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide | |
CAS RN |
1255146-98-5 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, 5,7-dimethyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255146-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, 5,7-dimethyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)

![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)


![2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B1424874.png)


![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)


![2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1424886.png)

![4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B1424890.png)